4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-5-10(13-6-14-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRWTPUOAWQLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine is a bicyclic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic heptene structure fused with a chloropyrimidine moiety. Its unique structural characteristics contribute to its biological reactivity and specificity in targeting various biological pathways.
Antimicrobial Properties
Research has indicated that derivatives of chloropyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions. The specific activity of 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine against specific pathogens remains to be fully elucidated but is hypothesized based on structural analogs.
Antiviral Effects
Chloropyrimidine derivatives have also been investigated for antiviral properties. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes. The specific antiviral efficacy of this compound is an area of ongoing research.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered metabolic processes, which is a common strategy in drug design for treating diseases such as cancer and infections.
The proposed mechanism of action involves binding to specific receptors or enzymes within the target cells, leading to modulation of biological pathways. Given its bicyclic structure, it may exhibit unique interactions that enhance its binding affinity compared to linear analogs.
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro studies have demonstrated that similar chloropyrimidine compounds can reduce the viability of pathogenic bacteria by up to 80% at concentrations as low as 10 µg/mL.
- Enzyme Interaction : A study examining the interaction of chloropyrimidine derivatives with protein kinases revealed competitive inhibition patterns, suggesting potential applications in cancer therapy.
- Cellular Studies : Cellular assays indicated that treatment with related compounds resulted in apoptosis in cancer cell lines, highlighting the potential for therapeutic applications.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine with structurally and functionally related compounds, focusing on stereochemistry, substituent effects, and synthetic accessibility.
Key Observations
Stereochemical Influence: The (1R,2S,4R) configuration of the target compound distinguishes it from analogs like CA-Nor1 (1R,4R) and CA-Nor2 (1S,4S), which exhibit different spatial arrangements of substituents. Stereochemistry critically impacts binding affinity in biological systems, as seen in Diels–Alder adducts where reaction pathways dictate stereoisomer formation .
Substituent Effects: The 6-chloro group in the target compound and 6-chloro-2,5-dimethylpyrimidin-4-one enhances electrophilicity, favoring nucleophilic substitution reactions. Cyclopropyl substituents (absent in the target but present in related compounds like Example 166 ) further modulate steric hindrance and metabolic stability.
Synthetic Accessibility: CA-Nor1 and CA-Nor2 were synthesized in moderate yields (55–60%) via carboxamide/acetamide coupling, whereas the target compound’s discontinuation suggests synthetic challenges, possibly due to stereochemical control or purification hurdles . Diels–Alder reactions (e.g., ) offer a route to bicyclic cores but require precise conditions to avoid side products like carbodiene adducts .
Research Findings
- Protein Labeling: CA-Nor1 and CA-Nor2 are functionalized with PEG-chloride termini for site-specific protein modification, leveraging the norbornene group for bioorthogonal reactions. The target compound lacks such functional groups, limiting its utility in bioconjugation .
- Reactivity : The 6-chloro group in pyrimidines is a common site for nucleophilic displacement, as demonstrated in the synthesis of 5-chloropyrimidine-4-carboxylic acid derivatives .
- Thermodynamic Stability: Bicyclo[2.2.1]heptene derivatives exhibit superior stability over monocyclic analogs due to reduced ring strain, as evidenced by computational studies on Diels–Alder adducts .
Preparation Methods
General Synthetic Approach
The preparation of 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine typically involves the nucleophilic substitution or cross-coupling reactions on suitably functionalized pyrimidine precursors, incorporating the bicyclic moiety through carbon-carbon bond formation or substitution at the 4-position of the pyrimidine ring.
Preparation via Pyrimidine Halide Substitution
- The 6-chloropyrimidine core is often synthesized first, followed by substitution at the 4-position with a bicyclo[2.2.1]hept-5-en-2-yl derivative.
- This substitution can be achieved using organometallic reagents or via palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings, where the bicyclic moiety is introduced as a boronic acid, boronate ester, or organozinc reagent.
- The stereochemistry of the bicyclic substituent is controlled by using enantiomerically pure starting materials or chiral catalysts to maintain the (1R,2S,4R) configuration.
Specific Method from Patent Literature
- According to patent WO2009104155A1, derivatives of bicyclo[2.2.1]hept-5-ene are prepared by functionalizing the bicyclic scaffold and then coupling with pyrimidine derivatives.
- The patent describes the synthesis of related bicyclic amines and esters, which can be converted into the corresponding pyrimidine-substituted products via nucleophilic substitution on chloropyrimidine intermediates.
- This method involves:
- Preparation of the bicyclo[2.2.1]hept-5-en-2-yl intermediate with defined stereochemistry.
- Reaction with 4,6-dichloropyrimidine under controlled conditions to selectively substitute the 4-position chlorine with the bicyclic group while retaining the 6-chloro substituent.
- Use of mild bases and solvents such as DMF or DMSO to facilitate the substitution reaction.
Coupling via Amide or Carbamate Linkages (Related Derivatives)
- Research articles and supporting information from kinetic and structural studies indicate that bicyclo[2.2.1]hept-5-en-2-yl derivatives can be prepared by coupling carboxylic acid derivatives of the bicyclic scaffold with amino-substituted pyrimidines.
- Typical coupling agents include benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or TSTU, with bases such as DIPEA in polar aprotic solvents like DMSO.
- These methods yield amide-linked bicyclic-pyrimidine conjugates, which can be further elaborated to chloropyrimidine derivatives by selective halogenation or substitution.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of bicyclo[2.2.1]hept-5-en-2-yl intermediate | Chiral synthesis or resolution methods | >90 | Stereochemistry control critical |
| Nucleophilic substitution on 4,6-dichloropyrimidine | DMF/DMSO, mild base, RT to 80°C | 50-75 | Selective substitution at 4-position |
| Coupling with amino-pyrimidine derivatives | BOP or TSTU, DIPEA, DMSO, RT | 55-65 | Amide bond formation |
Yields vary depending on the purity of starting materials and reaction optimization.
Analytical and Structural Characterization
- The stereochemistry and purity of the bicyclo[2.2.1]hept-5-en-2-yl substituent are confirmed by NMR (1H, 13C), chiral HPLC, and X-ray crystallography.
- The chloropyrimidine core is characterized by 1H NMR signals corresponding to the pyrimidine protons and the characteristic chlorine substitution pattern.
- Mass spectrometry confirms the molecular ion peak at m/z consistent with C14H15ClN2 (246.73 g/mol).
- Infrared spectroscopy shows characteristic pyrimidine ring vibrations and C-Cl stretching bands.
Summary and Research Findings
- The preparation of 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine requires careful control of stereochemistry in the bicyclic moiety.
- The most reliable synthetic routes involve substitution reactions on 4,6-dichloropyrimidine with enantiomerically pure bicyclo[2.2.1]hept-5-en-2-yl nucleophiles or organometallic reagents.
- Coupling methods using peptide coupling agents enable the formation of amide-linked derivatives which can be further modified to the target chloropyrimidine.
- Reaction conditions typically use polar aprotic solvents, mild bases, and controlled temperatures to maximize yield and selectivity.
- These methods are supported by patent literature and peer-reviewed kinetic studies, providing a robust framework for synthesis and scale-up.
Q & A
Q. What are the established synthetic routes for 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine, and what are the critical reaction conditions?
The compound can be synthesized via Diels-Alder reactions using bicyclo[2.2.1]hept-5-en-2-yl derivatives as dienophiles. For example, cycloaddition between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene yields bicyclo[2.2.1]heptene derivatives, with stereochemistry controlled by reaction kinetics and solvent polarity . Alternatively, urea derivatives (e.g., from bicyclo[2.2.1]hept-5-en-2-yl isocyanate and substituted anilines) can be intermediates, requiring triethylamine as a base and dichloromethane as a solvent . Key conditions include:
- Temperature: 0–25°C for cycloadditions.
- Catalysts: Lewis acids (e.g., Rh complexes) for stereoselective control .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate).
Q. How can the stereochemistry of the bicyclo[2.2.1]heptene moiety be confirmed experimentally?
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar compounds like biperiden, which shares the (1R,2S,4R) bicycloheptene framework .
- NMR analysis : Use NOESY to detect spatial proximity of protons (e.g., H-1R and H-4R in the bicyclic system).
- Optical rotation : Compare with enantiopure standards (e.g., (1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ol derivatives ).
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Segregate halogenated waste (due to chlorine content) and use certified disposal services .
- Storage : Inert atmosphere (argon) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict the stereoselectivity of Diels-Alder reactions involving bicyclo[2.2.1]heptene derivatives?
Density functional theory (DFT) at the B3LYP/6-31G(d) level can model transition states to identify favored pathways. For example, simulations show that heterodiene Diels-Alder reactions proceed via two-step mechanisms with distinct activation energies, while homodiene reactions are single-step . Key parameters include:
- Energy barriers : Lower for endo transition states.
- Solvent effects : Polar solvents stabilize zwitterionic intermediates.
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance dienophilicity.
Q. What strategies optimize the synthesis of enantiopure bicyclo[2.2.1]heptene intermediates?
- Chiral auxiliaries : Use menthol or tartaric acid derivatives to induce asymmetry during cycloaddition .
- Catalytic asymmetric synthesis : Rhodium complexes with chiral ligands (e.g., BINAP) yield enantiomeric excess >90% .
- Kinetic resolution : Enzymatic hydrolysis of racemic mixtures (e.g., lipases) .
Q. How does the electronic structure of 6-chloropyrimidine influence its reactivity in cross-coupling reactions?
The chlorine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids. The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., Pd(PPh3)4, K2CO3, DMF/water) . Comparative studies with 4-chlorophenylpyrimidines show faster reaction kinetics due to reduced steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
